molecular formula C13H26N2O B12877124 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine CAS No. 801152-66-9

3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine

Cat. No.: B12877124
CAS No.: 801152-66-9
M. Wt: 226.36 g/mol
InChI Key: BDZREYWHBQKHQJ-UHFFFAOYSA-N
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Description

3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine is a complex organic compound that features a morpholine ring substituted with three methyl groups and a pyrrolidine ring attached via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the pyrrolidine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or morpholine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)pyrrolidine
  • 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)piperidine
  • 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)azetidine

Uniqueness

3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine is unique due to its specific combination of a morpholine ring with a pyrrolidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

801152-66-9

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

3,3,4-trimethyl-2-(2-pyrrolidin-1-ylethyl)morpholine

InChI

InChI=1S/C13H26N2O/c1-13(2)12(16-11-10-14(13)3)6-9-15-7-4-5-8-15/h12H,4-11H2,1-3H3

InChI Key

BDZREYWHBQKHQJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OCCN1C)CCN2CCCC2)C

Origin of Product

United States

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